molecular formula C13H8N2O2 B12673155 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- CAS No. 148190-28-7

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)-

Cat. No.: B12673155
CAS No.: 148190-28-7
M. Wt: 224.21 g/mol
InChI Key: YIGAQRQWFYUGJJ-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- is a heterocyclic compound that features a fused pyrano and pyridine ring system

Preparation Methods

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- can be achieved through several methods. One common approach involves a one-pot three-component domino protocol, which includes the reaction of N-methyl-3-nitro-4-aryl-4H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridin-2-amine with readily available starting materials . This method is known for its efficiency, yielding the desired product in good to excellent yields (83−89%).

Another eco-friendly synthesis involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a green catalyst . This method is notable for its use of environmentally benign reagents and conditions.

Chemical Reactions Analysis

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

A notable reaction involves the domino Knoevenagel-intramolecular Michael reaction sequence, which creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . This reaction is characterized by its short reaction time and the absence of the need for workup and column chromatographic purification.

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- can be compared to other similar compounds, such as:

The uniqueness of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

148190-28-7

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-pyridin-2-ylpyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C13H8N2O2/c16-10-8-12(9-4-1-2-6-14-9)17-11-5-3-7-15-13(10)11/h1-8H

InChI Key

YIGAQRQWFYUGJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)C3=C(O2)C=CC=N3

Origin of Product

United States

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